REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:11]=[C:10]([OH:12])[CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].[Cl:13]N1C(=O)CCC1=O>C(O)(=O)C>[Cl:1][C:2]1[CH:11]=[C:10]([OH:12])[C:9]([Cl:13])=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5]
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Name
|
|
Quantity
|
13.6 g
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Type
|
reactant
|
Smiles
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ClC1=C(C(=O)OC)C=CC(=C1)O
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Name
|
|
Quantity
|
9.8 g
|
Type
|
reactant
|
Smiles
|
ClN1C(CCC1=O)=O
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
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The solution was refluxed for 24 h
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Duration
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24 h
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Type
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CUSTOM
|
Details
|
the solvent was evaporated under vacuo
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Type
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WASH
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Details
|
washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
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Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Methyl 2,3-dichloro-4-hydroxybenzoate precipitated out of ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)OC)C=C(C(=C1)O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 8.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |